molecular formula C13H7F5N2O3 B10868532 4-Nitro-2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol

4-Nitro-2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol

Cat. No.: B10868532
M. Wt: 334.20 g/mol
InChI Key: MIMNQEYCYALWQT-UHFFFAOYSA-N
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Description

4-Nitro-2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol is a complex organic compound with the molecular formula C13H8F5NO3. This compound is characterized by the presence of a nitro group, a pentafluoroanilino group, and a phenolic hydroxyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution reaction where a pentafluoroaniline derivative reacts with a nitrophenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Nitro-2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-Nitro-2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pentafluoroanilino group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro-2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol is unique due to the combination of the nitro group, pentafluoroanilino group, and phenolic hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C13H7F5N2O3

Molecular Weight

334.20 g/mol

IUPAC Name

4-nitro-2-[(2,3,4,5,6-pentafluoroanilino)methyl]phenol

InChI

InChI=1S/C13H7F5N2O3/c14-8-9(15)11(17)13(12(18)10(8)16)19-4-5-3-6(20(22)23)1-2-7(5)21/h1-3,19,21H,4H2

InChI Key

MIMNQEYCYALWQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CNC2=C(C(=C(C(=C2F)F)F)F)F)O

Origin of Product

United States

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